2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trichloroacetamide and iodophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 2-(4-iodophenyl)-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups .
Scientific Research Applications
2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(2-chloro-4-iodophenyl)acetamide
- N-(4-Iodophenyl)-2,2,2-trichloroacetamide
- Acetamide, 2,2,2-trichloro-N-(2-iodophenyl)-
Uniqueness
2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the presence of both trichloroacetamide and iodophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H8Cl3IN2O2 |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C15H8Cl3IN2O2/c16-15(17,18)14(22)20-10-5-6-12-11(7-10)21-13(23-12)8-1-3-9(19)4-2-8/h1-7H,(H,20,22) |
InChI Key |
PXWPHAMOMUIQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl)I |
Origin of Product |
United States |
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